molecular formula C15H13BrN4O B8510947 2-bromo-4-(1-(4-methoxybenzyl)-1H-1,2,3-triazol-4-yl)pyridine

2-bromo-4-(1-(4-methoxybenzyl)-1H-1,2,3-triazol-4-yl)pyridine

Cat. No.: B8510947
M. Wt: 345.19 g/mol
InChI Key: HXFZQDJYLASEHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-bromo-4-(1-(4-methoxybenzyl)-1H-1,2,3-triazol-4-yl)pyridine is a useful research compound. Its molecular formula is C15H13BrN4O and its molecular weight is 345.19 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C15H13BrN4O

Molecular Weight

345.19 g/mol

IUPAC Name

2-bromo-4-[1-[(4-methoxyphenyl)methyl]triazol-4-yl]pyridine

InChI

InChI=1S/C15H13BrN4O/c1-21-13-4-2-11(3-5-13)9-20-10-14(18-19-20)12-6-7-17-15(16)8-12/h2-8,10H,9H2,1H3

InChI Key

HXFZQDJYLASEHW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CN2C=C(N=N2)C3=CC(=NC=C3)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a flask containing 2-bromo-4-ethynylpyridine (1 g, 5.49 mmol) was added 4-methoxybenzyl azide (896 mg, 5.49 mmol), CuSO4(H2O)5 (137 mg, 0.549 mmol), sodium ascorbate (544 mg, 2.75 mmol), water (13.7 mL) and tBuOH (13.7 mL) and the reaction was stirred for 16 h at rt. The reaction was diluted with EtOAc (50 mL) and washed with saturated aqueous NaHCO3 (1×20 mL) and brine (1×20 mL). The organic phase was dried (MgSO4), filtered, and purified by silica gel chromatography using a gradient solvent system of 30-70% EtOAc/Hexanes. Concentration of the product fractions yielded 2-bromo-4-(1-(4-methoxybenzyl)-1H-1,2,3-triazol-4-yl)pyridine (1.46 g, 77%) as a white powder. MS ESI calcd for C15H13BrN4O [M+H]+ 345, found 345.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
896 mg
Type
reactant
Reaction Step Two
Quantity
544 mg
Type
reactant
Reaction Step Two
Name
Quantity
13.7 mL
Type
reactant
Reaction Step Two
Quantity
137 mg
Type
catalyst
Reaction Step Two
Name
Quantity
13.7 mL
Type
solvent
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Three

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